molecular formula C16H11ClN2O3 B2616062 N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 302922-55-0

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2616062
CAS No.: 302922-55-0
M. Wt: 314.73
InChI Key: AVVOZZFSRMGUPP-UHFFFAOYSA-N
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Description

The compound “N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a complex organic molecule. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has a carboxamide group (-CONH2), a hydroxy group (-OH), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, the carboxamide group, the hydroxy group, and the chlorophenyl group. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in reactions with acids or bases, and the chlorophenyl group could undergo reactions typical of aromatic halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar carboxamide and hydroxy groups, and its reactivity would be influenced by the presence of the aromatic ring and the chlorine atom .

Scientific Research Applications

Antimicrobial Potential

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide and its derivatives have been studied for their potential as antimicrobial agents. For instance, a series of compounds including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides have been synthesized and evaluated for in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and others. These studies highlight the potential of quinoline derivatives in combating microbial infections (Desai, Dodiya, & Shihora, 2011).

Analgesic Activity

The analgesic properties of this compound derivatives have also been investigated. A study examining the analgesic activity of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, a compound structurally related to this compound, revealed significant differences in anesthetic properties among samples. This suggests a potential for these compounds in pain management, although the specific mechanisms and applications require further investigation (Ukrainets, Mospanova, Bereznyakova, & Davydenko, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be flammable. It could also be harmful if inhaled, ingested, or if it comes into contact with skin .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being developed as a drug, future studies might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, and exploring its mechanism of action .

Properties

IUPAC Name

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVOZZFSRMGUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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